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Compound of Interest

Compound Name: Felodipine

Cat. No.: B1672334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Felodipine, a calcium channel blocker essential in the management of hypertension, presents

a significant formulation challenge due to its poor aqueous solubility, which limits its

bioavailability. This application note provides detailed protocols and comparative data on the

preparation of multicomponent solid forms of felodipine—including co-crystals, eutectics, and

solid dispersions—to enhance its solubility and dissolution rate.

Executive Summary
The transformation of felodipine into multicomponent solid forms offers a promising strategy to

overcome its biopharmaceutical limitations. This document outlines various techniques,

including mechanochemical synthesis, solvent evaporation, and hot-melt extrusion, providing

step-by-step protocols for each. Comparative data on the solubility and dissolution

performance of the resulting solid forms are presented in structured tables for easy reference.

Furthermore, experimental workflows and the logical relationships between preparation

methods and the resulting solid forms are illustrated through diagrams to guide researchers in

selecting the optimal approach for their specific needs.

Introduction to Multicomponent Solid Forms
Multicomponent solid forms are crystalline or amorphous materials composed of two or more

different molecules held together by non-covalent interactions. For poorly soluble drugs like

felodipine, these forms can significantly improve physicochemical properties without altering
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the drug's intrinsic pharmacological activity. The primary types of multicomponent solid forms

discussed herein are:

Co-crystals: Crystalline structures in which a drug molecule and a coformer exist in a

stoichiometric ratio within the same crystal lattice.

Eutectics: A mixture of two or more components that melt at a single, lower temperature than

the melting points of the individual components.

Solid Dispersions: Systems where a drug is dispersed in an inert carrier matrix, often in an

amorphous state.

Comparative Performance of Felodipine
Multicomponent Solid Forms
The choice of preparation technique and coformer/carrier significantly impacts the

physicochemical properties of the resulting felodipine solid form. The following tables

summarize key quantitative data from various studies to facilitate comparison.

Table 1: Solubility Enhancement of Felodipine Multicomponent Solid Forms
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Solid Form
Type

Coformer/C
arrier

Molar Ratio
(Drug:Cofor
mer/Carrier)

Preparation
Method

Solubility
(µg/mL)

Fold
Increase in
Solubility

Co-crystal Imidazole 1:1

Mechanoche

mical

Synthesis

110.3 ± 4.7

(in 0.1 N HCl)
~5.6

Eutectic Nicotinamide 1:1

Mechanoche

mical

Synthesis

145.2 ± 5.1

(in 0.1 N HCl)
~7.4

Eutectic Malonic Acid 1:1

Mechanoche

mical

Synthesis

128.9 ± 3.9

(in 0.1 N HCl)
~6.5

Solid

Dispersion
PEG 6000 1:6

Solvent

Evaporation
- -

Solid

Dispersion
PVA 1:6

Solvent

Evaporation
- -

Solid

Dispersion
Soluplus®

1:9 (10%

drug load)

Hot-Melt

Extrusion

Dramatically

Increased
-

Solid

Dispersion
Eudragit EPO 1:9

Hot-Melt

Extrusion
485.9

~25.4

(compared to

19.17 µg/mL)

Note: Solubility of pure felodipine is approximately 19.7 µg/mL in water.[1][2] Data for solid

dispersions often focuses on dissolution enhancement rather than equilibrium solubility.

Table 2: Dissolution Performance of Felodipine Multicomponent Solid Forms

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1672334?utm_src=pdf-body
https://www.researchgate.net/publication/313115473_Multicomponent_solid_forms_of_felodipine_Preparation_characterisation_physicochemical_and_in-vivo_studies
https://pubmed.ncbi.nlm.nih.gov/28134976/
https://www.benchchem.com/product/b1672334?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid Form
Type

Coformer/C
arrier

Molar Ratio
(Drug:Cofor
mer/Carrier)

Preparation
Method

Dissolution
Conditions

% Drug
Released
(Time)

Co-crystal Imidazole 1:1

Mechanoche

mical

Synthesis

0.1 N HCl

(pH 1.2)
-

Eutectic Nicotinamide 1:1

Mechanoche

mical

Synthesis

0.1 N HCl

(pH 1.2)

Higher than

co-crystal

and pure

drug

Eutectic Malonic Acid 1:1

Mechanoche

mical

Synthesis

0.1 N HCl

(pH 1.2)

Higher than

co-crystal

and pure

drug

Solid

Dispersion
PEG 6000 1:6

Solvent

Evaporation
pH 1.2 buffer

89% (90 min)

[3]

Solid

Dispersion
PVA 1:6

Solvent

Evaporation
pH 1.2 buffer

95% (85 min)

[3]

Solid

Dispersion
Eudragit EPO 1:9

Hot-Melt

Extrusion

Simulated

Gastric Fluid

(pH 1.2)

>95% (20

min)

Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of

felodipine multicomponent solid forms.

Preparation Methods
The following diagram illustrates the general workflow for preparing different multicomponent

solid forms of felodipine.
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General workflow for preparing felodipine multicomponent solid forms.

This protocol is based on the principles of liquid-assisted grinding (LAG).

Materials:

Felodipine

Imidazole

Methanol (or other suitable solvent)

Mortar and pestle or a ball mill

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1672334?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672334?utm_src=pdf-body
https://www.benchchem.com/product/b1672334?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Weigh equimolar amounts of felodipine and imidazole.

Transfer the powders to a mortar or a grinding jar of a ball mill.

Add a few drops (typically 10-20 µL per 100 mg of powder) of methanol to the powder

mixture. The mixture should be damp, not a slurry.

Grind the mixture manually with a pestle for 15-30 minutes or in a ball mill at a specified

frequency (e.g., 15-30 Hz) for a similar duration.

Scrape the sides of the mortar or jar periodically to ensure homogeneous grinding.

The resulting powder is the felodipine-imidazole co-crystal.

Dry the sample under vacuum to remove any residual solvent before characterization.

Materials:

Felodipine

Nicotinamide

Mortar and pestle or a ball mill

Procedure:

Weigh equimolar amounts of felodipine and nicotinamide.

Combine the powders in a mortar or a grinding jar.

Grind the physical mixture thoroughly for 15-30 minutes. Unlike LAG, no solvent is added.

The resulting fine powder is the felodipine-nicotinamide eutectic mixture.

Materials:

Felodipine
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Polyvinyl alcohol (PVA)

Ethanol

Beaker or flask

Magnetic stirrer

Water bath or rotary evaporator

Procedure:

Dissolve the required amount of felodipine in a suitable volume of ethanol.

In a separate container, dissolve the polyvinyl alcohol (PVA) in the felodipine-ethanol

solution. The amount of ethanol should be approximately 2.5 times the total weight of the

drug and polymer.[3]

Stir the solution until a clear solution is obtained.

Evaporate the solvent using a water bath at a controlled temperature (e.g., 40-50°C) or a

rotary evaporator under reduced pressure.

The resulting solid film or mass is the solid dispersion.

Further dry the solid dispersion in a vacuum oven to remove residual solvent.

Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to

obtain a uniform particle size.

Materials:

Felodipine

Soluplus®

A hot-melt extruder with a twin-screw system

Procedure:
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Physically mix felodipine and Soluplus® in the desired weight ratio (e.g., 1:9 for 10% drug

loading).

Feed the physical mixture into the hot-melt extruder.

Set the extruder parameters. The processing temperature will depend on the polymer but is

typically in the range of 130-160°C. The screw speed can be set, for example, at 100-200

rpm.

The molten extrudate is collected and allowed to cool and solidify.

Mill the extrudate to a fine powder and sieve to obtain the desired particle size fraction.

The following diagram illustrates the logical relationship in selecting a preparation method

based on the desired solid form.
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Solid Dispersion Techniques
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Yes

Co-crystal or Eutectic Amorphous Solid Dispersion

Click to download full resolution via product page

Decision pathway for selecting a preparation method.

Characterization Protocols
The successful formation of the desired multicomponent solid form should be confirmed using

appropriate analytical techniques.

Purpose: To determine the melting point and thermal behavior of the solid forms. The formation

of a new single melting peak different from the starting materials can indicate co-crystal or

eutectic formation. A glass transition temperature (Tg) is indicative of an amorphous solid

dispersion.
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Procedure:

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

Seal the pan hermetically. An empty sealed pan is used as a reference.

Place the sample and reference pans in the DSC cell.

Heat the sample at a constant rate, typically 10°C/min, over a temperature range that

encompasses the melting points of all components (e.g., 30°C to 200°C).

Record the heat flow as a function of temperature.

Purpose: To analyze the crystalline structure of the solid forms. The appearance of new

diffraction peaks not present in the spectra of the starting materials confirms the formation of a

new crystalline phase (co-crystal). A halo pattern with the absence of sharp peaks indicates an

amorphous material.

Procedure:

Pack the powder sample into a sample holder.

Ensure the surface of the powder is flat and level with the holder.

Place the sample holder in the PXRD instrument.

Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a specific X-ray source (e.g.,

Cu Kα radiation).

Record the diffraction pattern.

Conclusion
The preparation of multicomponent solid forms of felodipine is a highly effective strategy to

enhance its solubility and dissolution rate. Mechanochemical synthesis offers a green and

efficient route to co-crystals and eutectics, while solvent-based methods and hot-melt extrusion

are robust techniques for producing amorphous solid dispersions. The choice of method and

coformer/carrier should be guided by the desired physicochemical properties and scalability of
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the process. The protocols and data presented in this application note provide a solid

foundation for researchers and drug development professionals to advance the formulation of

felodipine and other poorly soluble drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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